molecular formula C14H22N2O2 B5849060 N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B5849060
M. Wt: 250.34 g/mol
InChI Key: BTRGEDVIDQVNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as LY303511, is a synthetic compound that belongs to the isoxazole class of molecules. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. LY303511 has been widely used in scientific research to investigate the role of PI3K signaling in various physiological and pathological conditions.

Mechanism of Action

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is a selective inhibitor of the p110α isoform of PI3K, which is the most commonly mutated isoform in human cancers. It binds to the ATP-binding pocket of p110α and prevents its phosphorylation and activation by upstream signaling molecules, such as receptor tyrosine kinases and G protein-coupled receptors. This leads to a decrease in the levels of PIP3 and downstream signaling, such as Akt and mTOR activation, resulting in inhibition of cell growth and survival.
Biochemical and Physiological Effects
N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer cells. It also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been demonstrated to ameliorate insulin resistance and improve glucose homeostasis in animal models of diabetes. It also has cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is a highly selective and potent inhibitor of the p110α isoform of PI3K, which makes it an ideal tool for studying the function of PI3K in various cellular and animal models. However, its potency and selectivity may also pose some limitations, as it may affect other isoforms of PI3K or other signaling pathways that are downstream of PI3K. Therefore, it is important to use appropriate controls and to validate the specificity of the effects observed with N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. In addition, the solubility and stability of N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may vary depending on the experimental conditions, which may require optimization.

Future Directions

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and cardiovascular diseases. However, its clinical development has been limited by its poor pharmacokinetic properties, such as low oral bioavailability and short half-life. Therefore, future research efforts may focus on improving the pharmacokinetic profile of N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide or developing more potent and selective inhibitors of PI3K that can overcome the limitations of N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. In addition, further studies are needed to elucidate the role of PI3K signaling in various physiological and pathological conditions and to identify potential biomarkers of response to PI3K inhibitors.

Synthesis Methods

The synthesis of N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with cycloheptylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-diisopropylethylamine (DIPEA) and 2-aminopyridine to yield N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively used in scientific research to investigate the role of PI3K signaling in various cellular and animal models. PI3K is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which recruits and activates downstream effectors, such as Akt and mTOR, to promote cell growth and survival. Dysregulation of the PI3K pathway has been implicated in many human diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been used to study the function of PI3K in these diseases and to evaluate its potential as a therapeutic target.

properties

IUPAC Name

N-cycloheptyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-12-13(10(2)18-16-12)14(17)15-11-8-6-4-5-7-9-11/h11H,3-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGEDVIDQVNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.